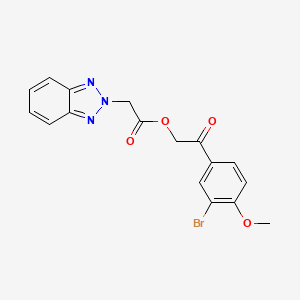![molecular formula C15H17N5O3S B12447682 1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea](/img/structure/B12447682.png)
1-(4-Methoxyphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a methoxyphenyl group, a nitropyridinyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea typically involves the reaction of 4-methoxyaniline with 5-nitropyridine-2-amine in the presence of thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Preparation of 4-methoxyaniline: This can be synthesized from 4-methoxyphenol through a series of reactions including nitration, reduction, and diazotization.
Preparation of 5-nitropyridine-2-amine: This involves the nitration of pyridine followed by reduction to obtain the amine derivative.
Formation of the thiourea compound: The final step involves the reaction of 4-methoxyaniline and 5-nitropyridine-2-amine with thiourea under acidic or basic conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the nitropyridinyl group allows for interactions with nucleophilic sites, while the thiourea moiety can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the thiourea and nitropyridinyl moieties.
Uniqueness
3-(4-Methoxyphenyl)-1-{2-[(5-nitropyridin-2-yl)amino]ethyl}thiourea is unique due to the combination of the methoxyphenyl, nitropyridinyl, and thiourea groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H17N5O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[(5-nitropyridin-2-yl)amino]ethyl]thiourea |
InChI |
InChI=1S/C15H17N5O3S/c1-23-13-5-2-11(3-6-13)19-15(24)17-9-8-16-14-7-4-12(10-18-14)20(21)22/h2-7,10H,8-9H2,1H3,(H,16,18)(H2,17,19,24) |
InChI Key |
DZFPGGSWVZMDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


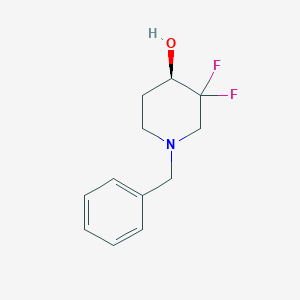
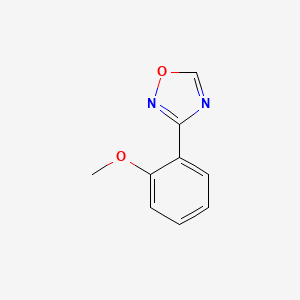
![3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12447618.png)
![1-[4-Amino-5-methoxy-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12447620.png)
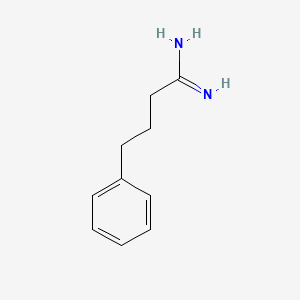
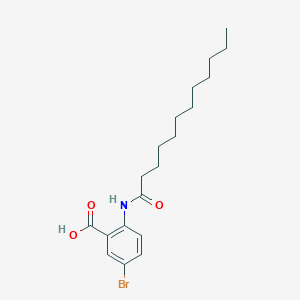
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide](/img/structure/B12447634.png)
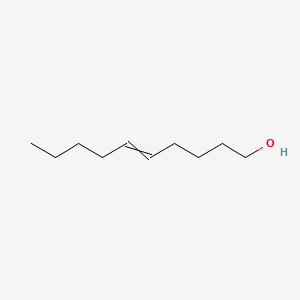
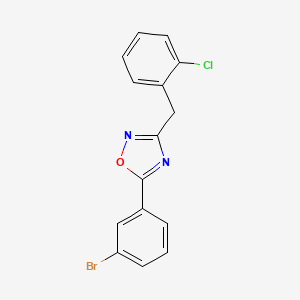
![5-Bromo-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B12447651.png)
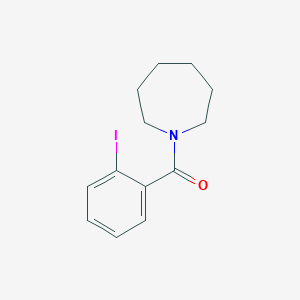
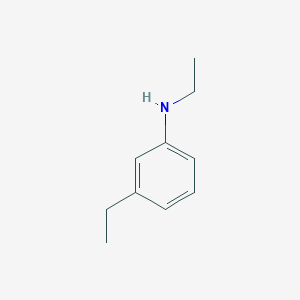
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447670.png)
